molecular formula C25H28NOPSi B12886530 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile CAS No. 112601-85-1

4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile

Cat. No.: B12886530
CAS No.: 112601-85-1
M. Wt: 417.6 g/mol
InChI Key: RSEUKKITNDJBTG-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that features both silyl and phosphoranylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler silyl or phosphoranylidene derivatives.

    Substitution: The silyl and phosphoranylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a silyl ether or phosphine oxide, while reduction could produce a simpler alkane or alkene derivative.

Scientific Research Applications

4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through Wittig-type reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

    Medicine: Its derivatives might be explored for therapeutic applications, although specific uses in medicine are still under research.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile exerts its effects involves the interaction of its silyl and phosphoranylidene groups with various molecular targets. These interactions can lead to the formation of new chemical bonds, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic addition and elimination reactions, which are central to many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another silyl-containing compound used in organic synthesis.

    Triphenylphosphine oxide: A phosphoranylidene-containing compound with applications in catalysis and synthesis.

    Trimethylsilyl chloride: A simpler silyl compound used as a reagent in various chemical reactions.

Uniqueness

What sets 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile apart is its combination of both silyl and phosphoranylidene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its unique structure also makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

112601-85-1

Molecular Formula

C25H28NOPSi

Molecular Weight

417.6 g/mol

IUPAC Name

4-trimethylsilyloxy-2-(triphenyl-λ5-phosphanylidene)butanenitrile

InChI

InChI=1S/C25H28NOPSi/c1-29(2,3)27-20-19-25(21-26)28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,19-20H2,1-3H3

InChI Key

RSEUKKITNDJBTG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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